molecular formula C8H6FN3O B063165 4-Azidophenacyl fluoride CAS No. 178273-73-9

4-Azidophenacyl fluoride

Cat. No.: B063165
CAS No.: 178273-73-9
M. Wt: 178.15 g/mol
InChI Key: QPSZWIXVNALMKA-RVRFMXCPSA-N
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Description

4-Azidophenacyl fluoride (CAS: N/A; molecular formula: C₈H₅FN₃O) is an aryl azide derivative with a fluorinated phenacyl group. These compounds are characterized by their ability to form covalent bonds with proximal biomolecules (e.g., proteins, DNA) upon UV irradiation, making them critical tools for mapping molecular interactions . The fluorine substituent in this compound likely influences its reactivity, stability, and application scope compared to brominated or chlorinated analogs.

Properties

CAS No.

178273-73-9

Molecular Formula

C8H6FN3O

Molecular Weight

178.15 g/mol

IUPAC Name

1-(4-azidophenyl)-2-(18F)fluoranylethanone

InChI

InChI=1S/C8H6FN3O/c9-5-8(13)6-1-3-7(4-2-6)11-12-10/h1-4H,5H2/i9-1

InChI Key

QPSZWIXVNALMKA-RVRFMXCPSA-N

SMILES

C1=CC(=CC=C1C(=O)CF)N=[N+]=[N-]

Isomeric SMILES

C1=CC(=CC=C1C(=O)C[18F])N=[N+]=[N-]

Canonical SMILES

C1=CC(=CC=C1C(=O)CF)N=[N+]=[N-]

Other CAS No.

178273-73-9

Synonyms

4-azidophenacyl fluoride

Origin of Product

United States

Comparison with Similar Compounds

4-Azidophenacyl Bromide

  • Reactivity : Widely used in protein-DNA cross-linking due to the bromide’s superior leaving-group ability. For example, in studies probing HIV-1 reverse transcriptase (RT), 4-azidophenacyl bromide efficiently derivatized cysteine residues without impairing enzymatic activity .
  • Applications : Demonstrated in photocrosslinking DNA-protein complexes (e.g., Tax peptide-DNA interactions) and mapping enzyme active sites .
  • Limitations : Susceptible to hydrolysis under aqueous conditions; requires careful storage at low temperatures (e.g., −280°C) .

4-Azidophenacyl Fluoride

  • Predicted Reactivity : Fluoride’s poor leaving-group ability compared to bromide may reduce its efficiency in nucleophilic substitution reactions. However, the C–F bond’s stability could enhance shelf life and reduce hydrolysis rates.
  • Potential Applications: Suited for studies requiring prolonged reagent stability or where minimal background reactivity is critical. No direct evidence exists in the provided materials, but extrapolation from bromide analogs suggests utility in similar biochemical assays under optimized conditions.

Comparison Table: Halogen-Substituted Phenacyl Azides

Property 4-Azidophenacyl Bromide This compound
Leaving Group Ability High (Br⁻) Low (F⁻)
Hydrolytic Stability Moderate High
Cross-linking Efficiency High (validated in RT studies) Theoretical (untested)
Storage Requirements −280°C Likely ambient or 4°C

Comparison with Other Aryl Azides

Cinnoline-4-amine Derivatives (e.g., )

  • Photophysical Properties : Designed for fluorogenic applications, with tunable fluorescence quantum yields (QY) for imaging and biosensing.
  • Biological Utility : Optimized for specific environments (e.g., membrane-bound targets), unlike phenacyl azides, which are general cross-linkers .
  • Key Difference : this compound lacks intrinsic fluorescence, limiting its use in real-time tracking but retaining advantages in covalent bond formation.

Phosphorothioate-Modified DNA Probes (e.g., )

  • Specificity: Aryl azides like 4-azidophenacyl bromide enable non-specific cross-linking within a 9-Å radius, ideal for mapping protein-DNA interfaces .

Enzymatic Derivatization Studies

  • HIV-1 Reverse Transcriptase (RT) : 4-Azidophenacyl bromide derivatization preserved RT’s DNA polymerase and RNase H activities, confirming minimal structural disruption . Fluoride derivatives may require higher activation energy for analogous reactions, necessitating UV intensity adjustments.

DNA-Protein Cross-linking

  • Tax Peptide-DNA Complexes: Bromide-based probes identified critical contact points between Tax peptides and DNA . Fluoride’s lower reactivity could reduce non-specific binding, enhancing target specificity in future studies.

Q & A

Q. Why do studies report conflicting results on the long-term stability of this compound in aqueous solutions?

  • Methodological Answer :
  • Variable Conditions : Discrepancies arise from differences in pH (acidic vs. neutral), ionic strength, and storage temperature .
  • Impurity Effects : Trace metals (e.g., Cu²⁺) accelerate azide decomposition; use ultrapure water and chelators (EDTA) .
  • Standardization : Follow IUPAC guidelines for stability testing and report detailed experimental parameters .

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